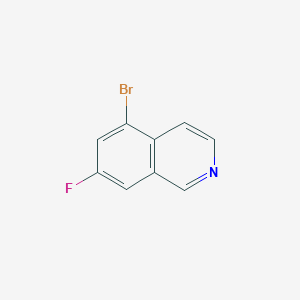

![molecular formula C17H19N3O B2920240 N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 953892-33-6](/img/structure/B2920240.png)

N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

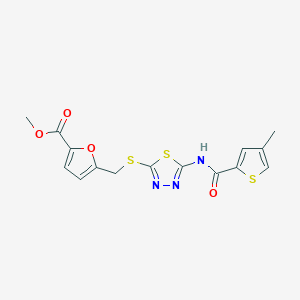

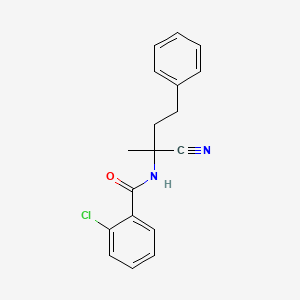

N-[4-(Aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide, otherwise known as NAPIA, is a novel compound that has been gaining attention for its potential as a therapeutic agent. It is a derivative of the indole-3-acetic acid (IAA) molecule and has been found to have a number of pharmacological properties. NAPIA has been found to have antifungal, anti-inflammatory, and antioxidant activities and has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation in Drug Synthesis

N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide serves as a precursor in the chemoselective acetylation process, pivotal for synthesizing antimalarial drugs. This method, utilizing catalysts like Novozym 435, demonstrates the compound's role in producing intermediates for natural drug synthesis, particularly by acylating amino groups in specific substrates to yield targeted therapeutic agents (Magadum & Yadav, 2018).

Molecular Docking and Drug Design

The compound's derivatives have been explored for their anti-inflammatory and anticancer properties through molecular docking studies. These studies offer insights into the compound's potential interactions with biological targets like COX enzymes and VEGFr receptors, underscoring its utility in designing drugs with specific biological activities (Al-Ostoot et al., 2020); (Sharma et al., 2018).

Antiallergic Agent Development

Its structural analogs have demonstrated significant antiallergic potential, highlighting the importance of the compound's framework in developing new therapeutic agents. Specifically, modifications in the indole and acetamide components have been associated with enhanced antiallergic efficacy, offering a pathway for creating potent antiallergic compounds (Menciu et al., 1999).

Coordination Chemistry and Antioxidant Activity

Derivatives of this compound have been employed in coordination chemistry to synthesize complexes with potential antioxidant activities. These studies not only expand the compound's applicability in synthesizing coordination compounds but also explore its role in modulating oxidative stress, which is crucial for designing antioxidants (Chkirate et al., 2019).

Mecanismo De Acción

Target of Action

The compound “N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them a valuable tool for treatment in various biological applications .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the diverse biological activities of indole derivatives .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound would have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

N-[4-(aminomethyl)phenyl]-2-(2,3-dihydroindol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c18-11-13-5-7-15(8-6-13)19-17(21)12-20-10-9-14-3-1-2-4-16(14)20/h1-8H,9-12,18H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTGVJOUWWOWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

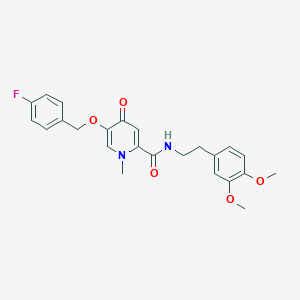

![(3-methyl-4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid](/img/structure/B2920162.png)

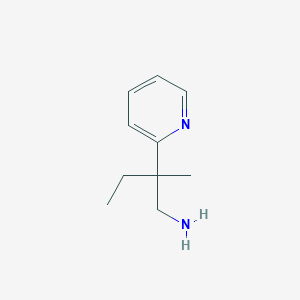

![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2920169.png)

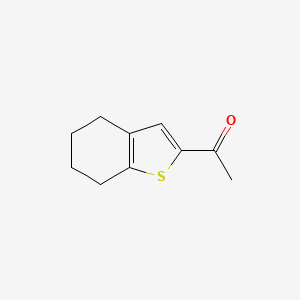

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920172.png)

![1-ethyl-2-imino-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2920180.png)